HYNIC-iPSMA TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

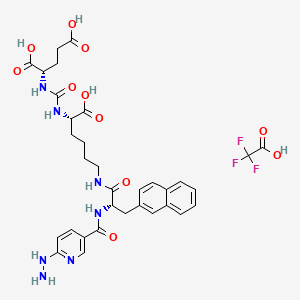

C33H38F3N7O11 |

|---|---|

分子量 |

765.7 g/mol |

IUPAC 名称 |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1 |

InChI 键 |

PKIAQERMYBSXOA-NYTZCTPBSA-N |

手性 SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of HYNIC-iPSMA TFA in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. HYNIC-iPSMA TFA is a high-affinity, urea-based small molecule inhibitor of PSMA. When chelated with a radionuclide such as Technetium-99m (⁹⁹ᵐTc), in the form of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA, it serves as a valuable tool for Single Photon Emission Computed Tomography (SPECT) imaging, enabling the visualization of PSMA-expressing prostate cancer lesions.[1] This technical guide delineates the core mechanism of action of HYNIC-iPSMA, focusing on its interaction with PSMA, subsequent cellular processing, and the broader signaling context.

Mechanism of Action

The primary mechanism of action of HYNIC-iPSMA in the context of prostate cancer imaging and therapy is its specific binding to the extracellular enzymatic domain of PSMA.[2] Following this binding, the PSMA-ligand complex is internalized by the cancer cell, leading to an accumulation of the chelated radionuclide. This process is fundamental to its utility in both diagnostics and potential therapeutic applications.

Binding to Prostate-Specific Membrane Antigen (PSMA)

HYNIC-iPSMA is a derivative of a glutamate-urea-lysine motif that exhibits high affinity and specificity for the active site of PSMA.[3] The trifluoroacetate (B77799) (TFA) salt form is a result of the purification process. The hydrazinonicotinamide (HYNIC) component serves as a versatile chelator for radiometals, most notably ⁹⁹ᵐTc, which is stabilized with a co-ligand like ethylenediamine-N,N'-diacetic acid (EDDA).[2]

Internalization of the PSMA-Ligand Complex

Upon binding of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA to PSMA, the entire complex is internalized into the prostate cancer cell.[1] This process is believed to occur via clathrin-mediated endocytosis.[4] The internalization leads to the intracellular accumulation of the radiopharmaceutical, which is crucial for the signal generation in SPECT imaging. The continuous expression and recycling of PSMA on the cell surface may further enhance this accumulation.[4]

Cellular Fate and Signaling Implications

Following internalization, the PSMA-ligand complex is trafficked through the endosomal-lysosomal pathway.[4] While the primary role of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA is diagnostic, the binding to PSMA has implications for the downstream signaling pathways that PSMA itself modulates. Research indicates that PSMA expression can influence key cancer-related signaling cascades:

-

PI3K-Akt Pathway: PSMA has been shown to promote cell survival by activating the PI3K-Akt signaling pathway.

-

MAPK Pathway: Conversely, PSMA expression can lead to a dampening of the MAPK signaling pathway.

While it is not established that the binding of a diagnostic agent like [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA directly alters these pathways to a therapeutically significant degree, its interaction with PSMA places it at a critical node of cancer cell signaling. For therapeutic applications using beta- or alpha-emitting radionuclides chelated to a PSMA ligand, the targeted radiation dose to the cell is the primary cytotoxic mechanism.

Quantitative Data

The following tables summarize key quantitative data for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA from preclinical studies.

Table 1: In Vitro Binding Affinity of HYNIC-iPSMA

| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| HYNIC-iPSMA | LNCaP | Competition Assay | 2.9 ± 0.7 | 8.96 - 11.6 |

Data compiled from multiple sources.[2][5]

Table 2: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (% Injected Dose/gram)

| Organ | 1 hour post-injection | 3 hours post-injection |

| Blood | 1.25 ± 0.33 | 0.21 ± 0.05 |

| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 |

| Kidneys | 45.3 ± 20.5 | Not Reported |

| Liver | 1.15 ± 0.21 | 0.87 ± 0.15 |

| Spleen | 2.18 ± 1.11 | Not Reported |

| Muscle | 0.25 ± 0.07 | 0.14 ± 0.03 |

Data represents mean ± standard deviation.[1][2]

Experimental Protocols

Radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc

A common method for the radiolabeling of HYNIC-iPSMA involves the use of a kit formulation. The general steps are as follows:

-

A lyophilized kit containing HYNIC-iPSMA, a stannous salt (e.g., stannous chloride) as a reducing agent, and co-ligands (e.g., EDDA and Tricine) is used.

-

A sterile, non-pyrogenic solution of sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, is added to the kit vial.

-

The mixture is heated in a water bath or block heater at 95-100°C for 10-15 minutes.

-

After cooling, the radiochemical purity is assessed using techniques like radio-HPLC or ITLC. A radiochemical purity of >95% is typically considered acceptable for clinical use.

In Vitro Binding Affinity Assay (Competitive Displacement)

This assay determines the concentration of a non-radiolabeled ligand (HYNIC-iPSMA) that is required to displace 50% of a radiolabeled ligand from its target receptor (PSMA).

-

Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.

-

Assay Setup: Cells are harvested and incubated in a binding buffer.

-

Competition: A constant concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-MIP-1072) is added to the cells along with varying concentrations of the unlabeled test compound (HYNIC-iPSMA).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined from the resulting sigmoidal curve.

Visualizations

Caption: Cellular processing of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.

Caption: Preclinical evaluation workflow for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.

Conclusion

This compound, particularly in its ⁹⁹ᵐTc-labeled form, is a highly specific and effective agent for the molecular imaging of prostate cancer. Its mechanism of action is centered on its high-affinity binding to PSMA and subsequent internalization, leading to the accumulation of the radionuclide within cancer cells. While its primary application is diagnostic, its targeting of PSMA places it at the intersection of critical cell survival and proliferation pathways, underscoring the potential of PSMA as a therapeutic target. The quantitative data on binding and biodistribution, along with established experimental protocols, provide a solid foundation for its continued use in clinical settings and for the development of next-generation PSMA-targeted theranostics.

References

- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]

what is the chemical structure of HYNIC-iPSMA TFA

This guide provides a comprehensive overview of HYNIC-iPSMA TFA, a significant ligand in the molecular imaging of prostate cancer. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and biological interactions.

Core Concepts

HYNIC-iPSMA is a conjugate molecule designed for high-affinity and specific targeting of the Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells. It consists of two primary functional components:

-

iPSMA (Inhibitor of Prostate-Specific Membrane Antigen): A glutamate-urea-lysine-based pharmacophore that specifically binds to the active site of PSMA. The "i" signifies its inhibitory action. The specific variant in HYNIC-iPSMA includes a 2-naphthylalanine (Nal) residue within the linker region, contributing to its binding properties.

-

HYNIC (6-hydrazinonicotinamide): A bifunctional chelator. It serves as a linker to attach a radionuclide, most commonly Technetium-99m (99mTc), for SPECT (Single Photon Emission Computed Tomography) imaging.

The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common counterion for purified peptides.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific sequence and molecular composition.

Sequence: Hydrazinonicotinyl-Lys(Nal)-Urea-Glu[1]

| Property | Value |

| Molecular Formula | C33H38F3N7O11[1] |

| Molecular Weight | 765.69 g/mol [1] |

| CAS Number | 2375849-11-7[1] |

Below is a diagram representing the logical connection of the core components of HYNIC-iPSMA.

References

HYNIC-iPSMA TFA: A Technical Guide for Radionuclide-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HYNIC-iPSMA TFA, a promising ligand for the development of radionuclide-drug conjugates (RDCs) targeting Prostate-Specific Membrane Antigen (PSMA). This document details the synthesis, radiolabeling, and preclinical evaluation of HYNIC-iPSMA, offering structured data and methodologies to support research and development in targeted radiopharmaceuticals.

Introduction to HYNIC-iPSMA

HYNIC-iPSMA is a conjugate molecule composed of two key functional units: 6-hydrazinonicotinamide (HYNIC) and a urea-based inhibitor of Prostate-Specific Membrane Antigen (iPSMA).[1][2][3] The HYNIC component serves as a versatile bifunctional chelator, enabling the stable coordination of various diagnostic and therapeutic radionuclides. The iPSMA moiety is a high-affinity ligand that specifically targets PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. The trifluoroacetate (B77799) (TFA) salt form of HYNIC-iPSMA is a common and stable formulation for research and development purposes.

The unique properties of HYNIC-iPSMA, including its high specificity and sensitivity for PSMA-expressing tumors, make it a valuable tool for the development of RDCs for both diagnostic imaging (e.g., SPECT/CT) and targeted radionuclide therapy.

Synthesis of HYNIC-iPSMA

The synthesis of HYNIC-iPSMA is typically achieved through solid-phase peptide synthesis (SPPS). A common approach involves the assembly of the iPSMA pharmacophore, which consists of a lysine-urea-glutamate (Lys-urea-Glu) motif, on a solid support resin. The HYNIC chelator is then conjugated to the N-terminus of the peptide.

Experimental Protocol: Solid-Phase Synthesis of HYNIC-iPSMA

The following protocol outlines a general procedure for the solid-phase synthesis of HYNIC-iPSMA. Specific reagents and conditions may be optimized based on laboratory preferences and available instrumentation.

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, pre-loaded with the first amino acid.

-

Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine.

-

Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially to build the peptide chain of the iPSMA ligand.

-

HYNIC Conjugation: Following the final Fmoc deprotection, couple Boc-protected 6-hydrazinonicotinic acid (Boc-HYNIC) to the N-terminus of the peptide using a suitable coupling agent.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound product with high purity.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Radiolabeling of HYNIC-iPSMA

The HYNIC chelator in HYNIC-iPSMA allows for versatile radiolabeling with a range of medically relevant radionuclides. The most common applications involve labeling with Technetium-99m (99mTc) for SPECT imaging, and with therapeutic radionuclides like Lutetium-177 (177Lu) for targeted therapy. Gallium-68 (68Ga) labeling for PET imaging is also feasible, often with modifications to the chelating system.

Radiolabeling with Technetium-99m (99mTc)

Labeling of HYNIC-iPSMA with 99mTc is typically performed using a kit-based formulation, which simplifies the procedure and ensures high radiochemical purity. This method involves the use of co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) and tricine, to stabilize the technetium core.

This protocol describes a typical kit-based radiolabeling procedure for preparing 99mTc-EDDA/HYNIC-iPSMA.

-

Kit Reconstitution: To a sterile, pyrogen-free vial containing a lyophilized mixture of HYNIC-iPSMA, EDDA, tricine, and a reducing agent (e.g., stannous chloride), add a sterile solution of sodium pertechnetate (B1241340) (Na[99mTc]O4) obtained from a 99Mo/99mTc generator.

-

Incubation: Gently mix the contents of the vial and incubate at a controlled temperature, typically 95-100°C, for 10-15 minutes.

-

Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) of the resulting 99mTc-EDDA/HYNIC-iPSMA complex using methods such as instant thin-layer chromatography (ITLC) or RP-HPLC. The RCP should typically be greater than 95%.

Radiolabeling with Lutetium-177 (177Lu)

For therapeutic applications, HYNIC-iPSMA can be labeled with the beta-emitter 177Lu. To achieve stable chelation of 177Lu, the HYNIC-iPSMA ligand is often modified to include a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, resulting in a DOTA-HYNIC-iPSMA construct.[4]

This protocol provides a general procedure for the radiolabeling of DOTA-HYNIC-iPSMA with 177Lu.

-

Reagent Preparation: Prepare a solution of DOTA-HYNIC-iPSMA in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, with a pH between 4.5 and 5.5.

-

Radiolabeling Reaction: Add a solution of [177Lu]LuCl3 to the DOTA-HYNIC-iPSMA solution.

-

Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.

-

Quality Control: Determine the RCP of the [177Lu]Lu-DOTA-HYNIC-iPSMA complex using RP-HPLC. The final product should have an RCP greater than 95%.

Radiolabeling with Gallium-68 (68Ga)

For PET imaging, PSMA-targeting ligands are commonly labeled with 68Ga. While HYNIC is not the optimal chelator for 68Ga, labeling is possible. However, more commonly, PSMA ligands intended for 68Ga labeling utilize chelators like HBED-CC or DOTA. The following is a general protocol for 68Ga labeling of PSMA ligands, which can be adapted for HYNIC-containing constructs.

This procedure is often performed using an automated synthesis module.

-

68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using dilute HCl.

-

Reaction Setup: In a reaction vial, combine the PSMA ligand dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH of 4.0-4.5.

-

Radiolabeling: Add the 68GaCl3 eluate to the reaction vial and heat at 95-105°C for 5-10 minutes.

-

Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unchelated 68Ga.

-

Formulation: Elute the purified [68Ga]Ga-PSMA ligand from the SPE cartridge with an ethanol/water mixture and formulate in a physiologically compatible solution (e.g., saline).

-

Quality Control: Verify the RCP of the final product using RP-HPLC or ITLC. The RCP should be greater than 95%.

Quantitative Data

The following tables summarize key quantitative data for HYNIC-iPSMA and its radiolabeled conjugates, compiled from various preclinical studies.

Table 1: Radiochemical Purity of Radiolabeled HYNIC-iPSMA Conjugates

| Radioconjugate | Radionuclide | Co-ligands/Chelator | Radiochemical Purity (%) | Reference |

| 99mTc-EDDA/HYNIC-iPSMA | 99mTc | EDDA, Tricine | >95 | [2][5] |

| 177Lu-DOTA-HYNIC-iPSMA | 177Lu | DOTA | >98 | [6] |

| 68Ga-PSMA-11* | 68Ga | HBED-CC | >98 | [7] |

Note: Data for 68Ga-PSMA-11 is provided as a reference for a commonly used 68Ga-labeled PSMA ligand.

Table 2: In Vitro Binding Affinity of HYNIC-iPSMA Conjugates to PSMA

| Ligand | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |

| HYNIC-iPSMA | Competition | LNCaP | 3.11 | - | [8] |

| HYNIC-iPSMA | Competition | LNCaP | - | 2.9 ± 0.7 | [9] |

| 177Lu-DOTA-HYNIC-iPSMA | Saturation | LNCaP | 6.33 ± 2.69 (Kd) | - | [10] |

Table 3: In Vitro Cellular Uptake of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Cells

| Time Point | % Incubated Dose / 106 cells | Reference |

| 1 hour | 10.22 ± 2.96 | [11] |

Table 4: In Vivo Biodistribution of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour p.i. | 3 hours p.i. | Reference |

| Blood | 1.12 ± 0.34 | 0.35 ± 0.11 | [11] |

| Heart | 0.45 ± 0.12 | 0.18 ± 0.05 | [11] |

| Lungs | 0.98 ± 0.25 | 0.41 ± 0.13 | [11] |

| Liver | 1.54 ± 0.41 | 1.23 ± 0.38 | [11] |

| Spleen | 23.4 ± 6.40 | 15.6 ± 4.98 | [8] |

| Kidneys | 45.3 ± 20.5 | 35.8 ± 11.2 | [8] |

| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 | [8][11] |

In Vitro and In Vivo Evaluation: Experimental Protocols

In Vitro Competitive Binding Assay

This assay determines the binding affinity (Ki or IC50) of the non-radiolabeled HYNIC-iPSMA ligand to PSMA-expressing cells.

-

Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluence in appropriate cell culture plates.

-

Assay Setup: In each well, add a constant concentration of a radiolabeled PSMA ligand (e.g., [125I]MIP-1072 or [18F]DCFPyL) and varying concentrations of the competitor ligand (HYNIC-iPSMA).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay

This assay measures the extent to which the radiolabeled HYNIC-iPSMA conjugate is taken up and internalized by PSMA-expressing cells.

-

Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere overnight.

-

Radioligand Incubation: Add a known concentration of the radiolabeled HYNIC-iPSMA conjugate to the cells and incubate for various time points at 37°C.

-

Determine Total Cell-Associated Radioactivity: At each time point, wash the cells with ice-cold buffer to remove unbound radioligand. Lyse the cells and measure the radioactivity to determine the total cell-associated radioactivity (surface-bound + internalized).

-

Determine Internalized Radioactivity: To a parallel set of wells, after incubation and washing, add an acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction) and lyse the cells to measure the remaining radioactivity (internalized fraction).

-

Data Analysis: Express the results as a percentage of the incubated dose per million cells for both total uptake and internalization.

In Vivo Biodistribution Study

This study evaluates the distribution and clearance of the radiolabeled HYNIC-iPSMA conjugate in a living organism, typically in tumor-bearing mice.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of PSMA-positive human prostate cancer cells (e.g., LNCaP).

-

Radiotracer Administration: Inject a known amount of the radiolabeled HYNIC-iPSMA conjugate intravenously into the tail vein of the mice.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

-

Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Also, measure the radioactivity of an aliquot of the injected dose as a standard.

-

Data Calculation and Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the radiotracer's distribution and tumor targeting efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to HYNIC-iPSMA as a radionuclide-drug conjugate.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]

- 6. researchgate.net [researchgate.net]

- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]

- 11. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of PSMA-Targeted SPECT Imaging: A Technical Guide

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker in the landscape of prostate cancer diagnostics and therapeutics. Its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal target for molecular imaging. While Positron Emission Tomography (PET) has been at the forefront of PSMA-targeted imaging, Single-Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative, expanding the reach of PSMA-targeted diagnostics. This technical guide provides an in-depth overview of the fundamental principles of PSMA-targeted SPECT imaging, designed for researchers, scientists, and drug development professionals.

The Molecular Target: Prostate-Specific Membrane Antigen (PSMA)

PSMA, also known as glutamate (B1630785) carboxypeptidase II, is a type II transmembrane glycoprotein.[1] In benign prostate tissue, PSMA is primarily located in the cytoplasm and on the apical surface of epithelial cells.[1][2] However, during malignant transformation, its expression significantly increases—by 100 to 1000 times—and it translocates to the cell surface, making its extracellular domain accessible to targeted ligands.[1][3] This differential expression is the cornerstone of PSMA-targeted imaging, allowing for high-contrast visualization of tumor tissue against a background of normal tissue.[4] PSMA's role extends beyond a simple biomarker; it is involved in cellular signaling, nutrient uptake, and angiogenesis within the tumor microenvironment.[2][5]

PSMA-Targeted SPECT Radiopharmaceuticals

The development of SPECT-based PSMA imaging agents has centered on labeling PSMA-targeting small molecules with Technetium-99m (99mTc). 99mTc is an ideal radionuclide for SPECT due to its favorable physical properties: a 6-hour half-life, emission of a 140 keV gamma photon, and wide availability from 99Mo/99mTc generators. Several 99mTc-labeled PSMA inhibitors have been developed and are used clinically.[3] These tracers typically consist of three components: a PSMA-binding moiety (e.g., glutamate-urea-lysine, EUK), a chelator to stably bind 99mTc, and the 99mTc radionuclide itself.

| Radiotracer | PSMA-Binding Moiety | Key Characteristics |

| 99mTc-PSMA I&S | Urea-based | Used for imaging and radioguided surgery.[6] |

| 99mTc-HYNIC-PSMA | Urea-based | Shows biodistribution similar to 68Ga-PSMA-11.[7] |

| 99mTc-MIP-1404 | Urea-based | Demonstrates rapid blood clearance and minimal bladder activity.[8] |

| 99mTc-PSMA-T4 | Urea-based | Applied for diagnosing recurrent prostate cancer.[9] |

| 99mTc-PSMA-P1 | Urea-based | A newer agent showing high stability and strong PSMA binding affinity.[10] |

Table 1: Overview of common 99mTc-labeled PSMA SPECT radiotracers.

Pharmacokinetics, Biodistribution, and Dosimetry

Following intravenous injection, 99mTc-PSMA tracers clear rapidly from the blood.[8] They exhibit physiological uptake in several organs, which is critical to recognize for accurate image interpretation. High uptake is consistently observed in the lacrimal and salivary glands, kidneys, spleen, and liver.[8][11] Most 99mTc-PSMA agents are cleared via the renal system, leading to significant activity in the urinary bladder, although some newer agents show reduced urinary excretion.[8][12][13]

Dosimetry studies are essential to understand the radiation exposure to various organs. The kidneys and salivary glands typically receive the highest absorbed doses.

| Organ | Absorbed Dose (mSv/MBq) for 99mTc-HYNIC-PSMA-XL-2[13] | Absorbed Dose (mSv/MBq) for 99mTc-PSMA I&S[14] |

| Salivary Glands | 1.93E-02 ± 3.88E-03 | - |

| Kidneys | 1.63E-02 ± 7.32E-03 | 2.12E-02 ± 4.50E-03 |

| Spleen | 1.21E-02 ± 2.64E-03 | 1.10E-02 ± 1.60E-03 |

| Liver | - | 8.80E-03 ± 1.30E-03 |

| Total Body Effective Dose | 4.84E-03 ± 9.30E-05 | 5.18E-03 ± 9.10E-04 |

Table 2: Comparison of absorbed radiation doses for different 99mTc-PSMA radiotracers.

Experimental and Clinical Protocols

A standardized protocol is crucial for ensuring image quality and comparability across studies. This includes radiotracer preparation, patient management, and specific acquisition parameters.

Experimental Protocol: Radiotracer Labeling (Example)

A common method for preparing 99mTc-PSMA involves using a sterile, freeze-dried kit.

-

Elution: Elute 99mTc-pertechnetate (Na[99mTcO₄]) from a 99Mo/99mTc generator using sterile saline.

-

Reconstitution: Add a specified activity of the 99mTc eluate to the lyophilized kit vial containing the PSMA ligand, chelator, and a reducing agent (e.g., stannous chloride).

-

Incubation: Allow the mixture to incubate at room temperature for a predefined period (e.g., 15-20 minutes) to facilitate the chelation reaction.

-

Quality Control: Before injection, assess the radiochemical purity using thin-layer chromatography (TLC) to ensure it exceeds the required threshold (typically >95%).

Clinical Imaging Protocol

The clinical workflow involves patient preparation, radiotracer administration, and image acquisition.

A typical acquisition protocol involves:

-

Patient Preparation: Adequate hydration is recommended. No fasting is generally required.

-

Injected Activity: An intravenous injection of approximately 740 MBq (20 mCi) of the 99mTc-PSMA agent is administered.[15][16][17]

-

Uptake Time: Imaging is typically performed 3 to 6 hours post-injection to allow for optimal tumor uptake and background clearance.[11][15][18]

-

Acquisition: A whole-body planar scan is often acquired, followed by a regional SPECT/CT of the chest, abdomen, and pelvis.[16] SPECT data is acquired using a dual-head gamma camera equipped with low-energy, high-resolution (LEHR) collimators.

Image Reconstruction and Quantitative Analysis

Raw projection data from the SPECT acquisition must be reconstructed into 3D images. Modern SPECT/CT scanners utilize iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), which are superior to older filtered back-projection methods.[19] These algorithms model the physical processes of photon emission and detection, incorporating corrections for attenuation (using the CT data), scatter, and collimator-detector response.[20][21]

Quantitative analysis allows for objective measurement of tracer uptake in lesions. The most common metric is the Standardized Uptake Value (SUV), typically expressed as SUVmax (the maximum pixel value within a region of interest).[18] Calculating accurate SUVs in SPECT requires careful calibration of the scanner and precise input of patient data, injected dose, and imaging times.[18]

Clinical Performance and Applications

PSMA-targeted SPECT/CT is a valuable tool in the management of prostate cancer. While direct comparison studies show that 68Ga-PSMA PET/CT detects a higher total number of lesions, 99mTc-PSMA SPECT/CT demonstrates comparable accuracy for M-staging (detecting distant metastases), particularly in patients with higher PSA levels (>2 ng/mL).[15][22][23]

| Performance Metric | 68Ga-PSMA PET/CT | 99mTc-PSMA SPECT/CT | Study Reference |

| Patient Detection Rate | 89.2% (25/28) | 71.4% (20/28) | [15][23] |

| Mean Lesions Detected | 26.07 ± 27.5 | 10.52 ± 10.99 (P<0.001) | [15][23] |

| Detection of Bone Metastases | No significant difference | No significant difference | [15][22] |

| Detection of Lymph Nodes | No significant difference | No significant difference | [15][22] |

| Diagnostic Accuracy (Primary PCa) | - | 95.8% | [18] |

Table 3: Comparative performance of PSMA PET/CT versus PSMA SPECT/CT in prostate cancer patients.

Key clinical applications include:

-

Primary Staging: Assessing the extent of disease in newly diagnosed high-risk patients.[17]

-

Biochemical Recurrence: Localizing recurrent disease in patients with rising PSA levels after definitive therapy.[9]

-

Therapy Response Assessment: Quantitative SPECT can be used to monitor the response to treatments like androgen deprivation therapy or PSMA-targeted radioligand therapy.[24][25]

-

Patient Selection for Radioligand Therapy: Confirming PSMA expression in tumors before initiating therapy with agents like 177Lu-PSMA.[9]

Conclusion

References

- 1. PSMA: A Key Target for Radiotherapy & Diagnosis in Prostate Cancer-DIMA BIOTECH [dimabio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PSMA modulators and how do they work? [synapse.patsnap.com]

- 6. PSMA-Targeted Radiopharmaceuticals for Imaging and Therapy. | Semantic Scholar [semanticscholar.org]

- 7. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SPECT-CT Imaging with [99mTc]PSMA-T4 in patients with Recurrent Prostate Cancer | Sergieva | Nuclear Medicine Review [journals.viamedica.pl]

- 10. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial Experience of Clinical Use of [99mTc]Tc-PSMA-T4 in Patients with Prostate Cancer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [99cmTc]Tc-PSMA-I&S-SPECT/CT: experience in prostate cancer imaging in an outpatient center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dosimetry estimation and preliminary clinical application of [99mTc]Tc-HYNIC-PSMA-XL-2 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiation Dosimetry of 99mTc-PSMA I&S: A Single-Center Prospective Study | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of Ga-68 PSMA PET/CT and 99mTC- PSMA SPECT/CT in the patients with diagnosed adenocarcinoma prostate with low S. PSA level: Early experience | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. A comparative analysis of 99mTc-iPSMA SPECT/CT and 18F-PSMA-1007 PET/CT - Siemens Healthineers [siemens-healthineers.com]

- 18. [99ᵐTc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cs.fit.edu [cs.fit.edu]

- 20. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]

- 21. Keeping up with the prostate-specific membrane antigens (PSMAs): an introduction to a new class of positron emission tomography (PET) imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer [aojnmb.mums.ac.ir]

- 24. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 25. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HYNIC-Based Radiotracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nuclear medicine relies on the precise delivery of radionuclides to target tissues for diagnostic imaging and therapy. This is achieved through the use of radiotracers, molecules designed to bind to specific biological targets. A key component of a successful radiotracer is the bifunctional chelator, a molecule that firmly holds the radioisotope while being attached to a targeting vector. Among these, 6-hydrazinonicotinamide (HYNIC) has emerged as a versatile and widely used chelator, particularly for labeling with Technetium-99m (99mTc), the workhorse of single-photon emission computed tomography (SPECT) imaging. This technical guide provides an in-depth overview of the discovery, development, and application of HYNIC-based radiotracers, with a focus on experimental protocols, quantitative data, and the underlying biological pathways.

Core Concepts: The HYNIC Advantage

HYNIC's popularity stems from several key advantages. It can be readily conjugated to a variety of targeting biomolecules, including peptides and antibodies, through its active ester derivative, succinimidyl-6-hydrazinonicotinate (SHNH). The hydrazine (B178648) group of HYNIC provides a strong coordination site for 99mTc. However, as HYNIC is a monodentate or bidentate ligand, it does not fully saturate the coordination sphere of the technetium core. This necessitates the use of co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) or tricine (B1662993), to complete the coordination and stabilize the radiolabel. The choice of co-ligand can significantly influence the overall properties of the radiotracer, including its stability, lipophilicity, and biodistribution.

Experimental Protocols

Synthesis of Succinimidyl-6-hydrazinonicotinate (SHNH or S-HYNIC)

The synthesis of the active ester of HYNIC is a critical first step for its conjugation to targeting molecules.

a) Synthesis of 6-Hydrazinonicotinic Acid:

A common route to 6-hydrazinonicotinic acid involves the reaction of 6-chloronicotinic acid with hydrazine hydrate (B1144303).

-

Materials: 6-chloronicotinic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 6-chloronicotinic acid in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the 6-hydrazinonicotinic acid precipitate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

-

b) Conversion to Succinimidyl-6-hydrazinonicotinate (SHNH):

The carboxylic acid group of 6-hydrazinonicotinic acid is activated with N-hydroxysuccinimide (NHS) to form the reactive NHS ester.

-

Materials: 6-hydrazinonicotinic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents, dry dimethylformamide (DMF).

-

Procedure:

-

Dissolve 6-hydrazinonicotinic acid and NHS in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Add a solution of DCC in DMF dropwise to the cooled mixture with constant stirring.

-

Allow the reaction to stir overnight at room temperature.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

-

Remove the DCU precipitate by filtration.

-

The resulting filtrate containing the SHNH can be used directly or the product can be precipitated and purified.

-

Conjugation of HYNIC to Targeting Peptides

The SHNH ester readily reacts with primary amines, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues on a peptide.

-

Materials: Targeting peptide, SHNH, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.5).

-

Procedure:

-

Dissolve the peptide in the conjugation buffer.

-

Prepare a stock solution of SHNH in DMF or DMSO.

-

Add the SHNH solution to the peptide solution with gentle stirring. The molar ratio of SHNH to peptide is typically optimized for each specific peptide but often ranges from 3:1 to 30:1.

-

Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

-

Monitor the conjugation reaction by high-performance liquid chromatography (HPLC).

-

Purify the HYNIC-conjugated peptide using size-exclusion chromatography or reverse-phase HPLC to remove unreacted SHNH and other impurities.

-

Lyophilize the purified conjugate for storage.

-

Radiolabeling of HYNIC-conjugated Peptides with 99mTc

The final step is the formation of the stable 99mTc-HYNIC complex. The following is a general protocol using tricine as a co-ligand.

-

Materials: HYNIC-conjugated peptide, Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator, Tricine, Stannous chloride (SnCl2) solution (freshly prepared), Nitrogen gas, Saline solution.

-

Procedure:

-

In a sterile, nitrogen-purged vial, dissolve the HYNIC-conjugated peptide in saline or a suitable buffer.

-

Add an aqueous solution of tricine.

-

Add a freshly prepared solution of stannous chloride as a reducing agent.

-

Add the required amount of [99mTc]NaTcO4 solution.

-

Gently mix the contents and incubate at room temperature or an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes).

-

Cool the reaction vial to room temperature.

-

Quality Control of 99mTc-HYNIC Radiotracers

Ensuring the purity and stability of the radiotracer is crucial for its clinical application.

-

Radiochemical Purity:

-

Instant Thin-Layer Chromatography (ITLC): ITLC using silica (B1680970) gel strips and appropriate mobile phases (e.g., acetone, saline) is a rapid method to determine the percentage of free pertechnetate ([99mTc]O4-) and reduced/hydrolyzed technetium ([99mTc]O2).

-

High-Performance Liquid Chromatography (HPLC): Radio-HPLC with a suitable column (e.g., C18) and gradient elution is used to separate the labeled peptide from unlabeled peptide, free technetium, and other impurities, providing a more detailed analysis of radiochemical purity.

-

-

Stability: The stability of the radiolabeled conjugate is assessed over time in saline and in human serum at 37°C to ensure it remains intact until it reaches its target in vivo.

Quantitative Data Summary

The performance of HYNIC-based radiotracers can be quantified by several key parameters. The following tables summarize representative data from various studies.

Table 1: Radiolabeling Efficiency and Stability of various 99mTc-HYNIC-Radiotracers

| Radiotracer | Co-ligand | Radiolabeling Efficiency (%) | Stability (in serum after 4h) (%) | Reference |

| 99mTc-HYNIC-TOC | EDDA | >95 | >90 | [1] |

| 99mTc-HYNIC-Annexin V | Tricine | >95 | >95 | [2] |

| 99mTc-HYNIC-RGD | Tricine | >98 | >95 | [3] |

| 99mTc-HYNIC-Folate | Tricine/TPPTS | >95 | Not Reported | [4] |

Table 2: In Vitro Performance of 99mTc-HYNIC-Radiotracers

| Radiotracer | Cell Line | Cellular Uptake (%ID/mg) | Binding Affinity (Kd, nM) | Reference |

| 99mTc-HYNIC-Ahx-JR11 | HEK-SST2 | 56.9 ± 0.8 | Not Reported | [5] |

| 99mTc-HYNIC-Folate | Folate Receptor-positive cells | ~300-fold higher than non-specific | Not Reported | [4] |

Table 3: In Vivo Performance of 99mTc-HYNIC-Radiotracers in Tumor-Bearing Animal Models

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 4h) | Tumor-to-Blood Ratio (at 4h) | Reference |

| 99mTc-HYNIC-Ahx-JR11 | HEK-SST2 Xenograft | ~15 | >100 | [5] |

| 99mTc-HYNIC-Folate | Folate Receptor-positive Tumor | Not Reported | 81 ± 6 | [4] |

Table 4: Clinical Performance of 99mTc-HYNIC-TOC in Neuroendocrine Tumor (NET) Patients

| Parameter | Value | Reference |

| Sensitivity | 81% | [1] |

| Specificity | 90% | [1] |

| Positive Predictive Value | 94% | [1] |

| Negative Predictive Value | 69% | [1] |

Visualizations: Pathways and Workflows

Signaling Pathways

The efficacy of targeted radiotracers is dependent on the expression and function of their molecular targets. Understanding the signaling pathways associated with these targets is crucial for rational drug design and interpretation of imaging results.

Caption: Somatostatin Receptor (SSTR) Signaling Pathway.

Caption: Integrin αvβ3 Signaling Pathway.

Caption: Folate Receptor Signaling and Uptake.

Experimental Workflow

The development of a HYNIC-based radiotracer follows a well-defined workflow from initial design to preclinical evaluation.

Caption: Development Workflow for HYNIC-Based Radiotracers.

Conclusion

HYNIC-based radiotracers, particularly those labeled with 99mTc, represent a cornerstone of modern molecular imaging. The versatility of the HYNIC chelator allows for its conjugation to a wide array of targeting molecules, enabling the development of probes for diverse biological targets. The well-established and efficient radiolabeling procedures, coupled with robust quality control methods, have facilitated the translation of numerous HYNIC-based radiotracers from the laboratory to the clinic. As our understanding of disease-specific molecular markers continues to grow, the development of novel HYNIC-based radiotracers will undoubtedly play a pivotal role in advancing personalized medicine through non-invasive diagnosis and characterization of disease.

References

In Vitro Characterization of HYNIC-iPSMA TFA Binding: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of HYNIC-iPSMA (hydrazinonicotinamide-conjugated inhibitor of prostate-specific membrane antigen), a key radiopharmaceutical component for imaging and therapy of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of quantitative binding data.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radiotherapy. HYNIC-iPSMA is a ligand that binds with high affinity and specificity to the enzymatic active site of PSMA. The trifluoroacetic acid (TFA) salt of HYNIC-iPSMA is a common formulation. This guide outlines the essential in vitro assays required to characterize the binding properties of HYNIC-iPSMA, including its affinity, specificity, and cellular interactions.

Quantitative Binding Data

The binding affinity of HYNIC-iPSMA and its derivatives to PSMA is a critical parameter for its efficacy as a radiopharmaceutical. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values indicate a higher binding affinity.

| Compound | Cell Line | Assay Type | Binding Affinity (Ki/Kd) | Reference |

| HYNIC-iPSMA | LNCaP | Competition | Ki: 3.11 ± 0.76 nM | [1] |

| 177Lu-DOTA-HYNIC-iPSMA | LNCaP | Saturation | Kd: 6.33 ± 2.69 nM | [2] |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | LNCaP | Competition | IC50: 2.9 ± 0.7 nM | [3] |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | - | Competition | Ki: 38 nM | [4] |

| [99mTc]Tc-PSMA-T1 | LNCaP | Saturation | Kd: Similar to PSMA-11 (Kd ~11.4 nM) | [5] |

| [99mTc]Tc-PSMA-T2 | LNCaP | Saturation | Kd: Similar to PSMA-11 (Kd ~11.4 nM) | [5] |

| [99mTc]Tc-PSMA-T3 | LNCaP | Saturation | Kd: ~5.7 nM (two times higher affinity than PSMA-11) | [5] |

| [99mTc]Tc-PSMA-T4 | LNCaP | Saturation | Kd: ~5.7 nM (two times higher affinity than PSMA-11) | [5] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7]

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8]

Methodology:

-

Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluency.

-

Membrane Preparation: Harvest cells and homogenize in a cold lysis buffer. Centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.[9]

-

Incubation: Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radiolabeled HYNIC-iPSMA (e.g., 99mTc-HYNIC-iPSMA).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding against the radioligand concentration. The Kd and Bmax are determined by non-linear regression analysis of the resulting saturation curve.

This assay determines the inhibitory constant (Ki) of the unlabeled HYNIC-iPSMA by measuring its ability to compete with a known radioligand for binding to PSMA.[6][8]

Methodology:

-

Cell Culture and Membrane Preparation: As described in the saturation binding assay.

-

Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [131I]I-MIP1095) and increasing concentrations of unlabeled HYNIC-iPSMA.[10]

-

Separation and Quantification: As described in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand (HYNIC-iPSMA). The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assays

These assays measure the extent to which HYNIC-iPSMA is taken up by and internalized into PSMA-expressing cells.[11][12]

Methodology:

-

Cell Culture: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere.

-

Incubation: Add radiolabeled HYNIC-iPSMA to the cell culture medium and incubate for various time points at 37°C.

-

Total Cell Uptake:

-

Wash the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in the cell lysate.

-

-

Internalization:

-

After incubation, treat the cells with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip off the surface-bound radioligand.

-

Wash the cells with PBS.

-

Lyse the cells and measure the radioactivity in the cell lysate, which represents the internalized fraction.

-

-

Data Analysis: Express the uptake as a percentage of the added dose. The internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity.

PSMA Signaling Pathways

PSMA activation has been shown to modulate key signaling pathways in prostate cancer, notably the PI3K-AKT-mTOR and MAPK pathways.[13][14] Understanding these interactions is crucial for comprehending the broader biological effects of PSMA-targeted agents. PSMA expression is linked to the activation of the PI3K pathway, which promotes tumor growth and survival.[13] Conversely, PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway.[14][15][16]

Visualizations

Experimental Workflows

Caption: Workflow for Radioligand Binding Assays.

Caption: Workflow for Cellular Uptake and Internalization Assays.

Signaling Pathway

Caption: Simplified PSMA Signaling Pathway Modulation.

References

- 1. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019177449A1 - 177lu-dota-hynic-ipsma as a therapeutic radiopharmaceutical targeting prostate-specific membrane antigen - Google Patents [patents.google.com]

- 3. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]

- 4. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. urotoday.com [urotoday.com]

- 16. researchgate.net [researchgate.net]

The Rise of a Theranostic Agent: A Technical Guide to the Therapeutic Potential of HYNIC-iPSMA Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HYNIC-iPSMA conjugates, focusing on their development, mechanism of action, and therapeutic potential in the context of prostate cancer. Prostate-specific membrane antigen (PSMA) has become a pivotal biomarker for both the diagnosis and treatment of prostate cancer, due to its significant overexpression in cancer cells. This has led to the development of targeted radiopharmaceuticals, with HYNIC-iPSMA emerging as a versatile conjugate for both diagnostic imaging and targeted radiotherapy.

The Core Concept: Targeting PSMA

Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is overexpressed by a factor of 100 to 1000 in prostate adenocarcinoma compared to normal prostate tissue.[1] Its expression levels correlate with androgen independence, metastasis, and disease progression, making it an ideal target for radiolabeled molecules.[2] The enzymatic function and an internalization-triggering motif of PSMA have facilitated the development of specific inhibitors, such as Glu-urea-Lys based molecules, which serve as the foundation for PSMA-targeted agents.[1]

The HYNIC-iPSMA conjugate consists of two key components:

-

iPSMA (Inhibitor of Prostate-Specific Membrane Antigen): A specific, high-affinity ligand that binds to the PSMA protein on the surface of cancer cells.[3]

-

HYNIC (6-hydrazinonicotinamide): A bifunctional chelator that firmly binds a radionuclide, such as Technetium-99m (99mTc) for imaging or a therapeutic radioisotope like Lutetium-177 (177Lu) or Rhenium-188 (188Re).[3][4]

This modular design allows for a "theranostic" approach, where a diagnostic scan can confirm PSMA-positive disease and predict the efficacy of a subsequent targeted radiotherapy using a therapeutic version of the same conjugate.

PSMA Signaling and Mechanism of Action

PSMA is not merely a passive cell-surface marker; it actively contributes to cancer progression by modulating key signaling pathways. Evidence suggests that PSMA expression influences the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[5] PSMA's enzymatic activity can stimulate this pathway, giving cancer cells a survival advantage. Targeting PSMA can therefore not only deliver a radioactive payload but also inhibit this pro-oncogenic signaling.[5] Furthermore, PSMA has been shown to interact with scaffolding proteins, redirecting signaling from proliferative pathways (MAPK-ERK1/2) to survival pathways (PI3K-AKT), further promoting cancer progression.[6]

Figure 1: PSMA-mediated activation of the PI3K-AKT-mTOR survival pathway.

Synthesis and Radiolabeling of [99mTc]Tc-EDDA/HYNIC-iPSMA

A significant advantage of [99mTc]Tc-HYNIC-iPSMA is the availability of a kit-based formulation, which simplifies preparation and makes it accessible to clinical sites without an on-site radiopharmacist.[2]

Experimental Protocol: Kit-Based Preparation

The synthesis of [99mTc]Tc-EDDA/HYNIC-iPSMA from a lyophilized kit is performed as follows:

-

Reconstitution: A lyophilized vial containing HYNIC-iPSMA (e.g., 37.5 µg), a coligand like EDDA (ethylenediamine-N,N'-diacetic acid, 10 mg), Tricine (20 mg), a reducing agent like stannous chloride (20 µg), and a bulking agent like mannitol (B672) (50 mg) is used.[7]

-

Buffer Addition: 1.0 mL of a sterile 0.2 M phosphate (B84403) buffer solution (pH 7.0) is added to the vial and gently mixed to dissolve the contents.[2]

-

Radionuclide Addition: 1.0 mL of a sterile, endotoxin-free solution of Sodium Pertechnetate (Na[99mTc]O₄), obtained from a 99Mo/99mTc generator, is added. The activity typically ranges from 1110 to 2220 MBq.[2]

-

Incubation: The vial is incubated for 15 minutes in a block heater at 95°C or in a boiling water bath.[2]

-

Quality Control: After cooling, the final product is an aqueous, transparent solution with a pH of 6.5–7.5.[2] Radiochemical purity is assessed using radio-TLC or high-performance liquid chromatography (HPLC) and must be not less than 95%.[2]

Figure 2: Workflow for the kit-based synthesis of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.

Preclinical Performance: In Vitro and In Vivo Data

Preclinical studies have consistently demonstrated the high affinity and specificity of HYNIC-iPSMA conjugates for PSMA-expressing cells.

Quantitative In Vitro Data

| Parameter | Ligand | Cell Line | Value | Reference |

| Binding Affinity (IC50) | HYNIC-iPSMA | LNCaP | 2.9 ± 0.7 nM | [7] |

| Binding Affinity (Ki) | HYNIC-iPSMA | LNCaP | 3.11 nM | [8] |

| Cellular Uptake | [99mTc]Tc-DP1-PSMAt | LNCaP | 3.7 ± 1.2 %AR | [9] |

| Cellular Uptake | [99mTc]Tc-DP2-PSMAt | LNCaP | 3.0 ± 0.8 %AR | [9] |

| Serum Protein Binding | [99mTc]Tc-EDDA/HYNIC-iPSMA | Human Serum | 8.3 ± 2.1% | [7] |

Quantitative In Vivo Biodistribution Data

Ex vivo biodistribution studies in tumor-bearing mice confirm high tumor uptake and clearance primarily through the renal pathway.

| Tracer | Time (p.i.) | Tumor (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Reference |

| [99mTc]Tc-HYNIC-iPSMA | 3 h | 9.84 ± 2.63 | - | < 2% (at 1h) | < 2% (at 1h) | - | [2] |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | 1 h | 10.3 ± 2.76 | 45.3 ± 20.5 | - | - | - | [8] |

| [99mTc]Tc-EDDA-HTK03180 | 1 h | 18.8 ± 6.71 | 91.8 ± 29.1 | - | - | - | [8] |

| [188Re]Re-DP1-PSMAt | 2 h | 27.7 ± 6.4 | 88.3 ± 18.8 | - | - | - | [9] |

| [188Re]Re-DP2-PSMAt | 2 h | 19.2 ± 8.6 | 96.8 ± 16.3 | - | - | - | [9] |

Note: %ID/g = percentage of injected dose per gram of tissue. Different PSMA-targeting ligands show varied biodistribution profiles.

Clinical Utility: Diagnostic Efficacy

Clinical studies have validated the utility of [99mTc]Tc-HYNIC-iPSMA for detecting prostate cancer lesions using SPECT (Single Photon Emission Computed Tomography), an imaging modality that is more widely available and cost-effective than PET.[2]

Detection Rates in Biochemical Recurrence

[99mTc]Tc-HYNIC-iPSMA SPECT has demonstrated high detection rates for biochemically recurrent prostate cancer, with performance correlating strongly with Prostate-Specific Antigen (PSA) levels.

| PSA Level (ng/mL) | Detection Rate (%) | Patient Cohort (n) | Reference |

| > 0.2 to 2.0 | 48.6% | 17/35 | [10] |

| 0 - 2.0 | 16.6% | 1/6 | [2] |

| > 2.0 to 5.0 | 85.1% | 40/47 | [10] |

| > 2.0 - 10.0 | 83.3% | 5/6 | [2] |

| > 5.0 to 10.0 | 92.1% | 35/38 | [10] |

| > 10.0 | 96.3% | 26/27 | [10] |

| > 10.0 | 89.2% | 25/28 | [2] |

| Overall | 80.3% | 118/147 | [2] |

Studies comparing [99mTc]Tc-EDDA/HYNIC-iPSMA SPECT/CT with [68Ga]Ga-PSMA-11 PET/CT have shown a strong correlation in detecting prostate, bone, and lymph node lesions, establishing the 99mTc-based agent as a viable diagnostic alternative.[11]

The Therapeutic Horizon: From Diagnosis to Treatment

The true potential of iPSMA conjugates lies in their application for theranostics. The same HYNIC-iPSMA ligand used for diagnosis with 99mTc can be labeled with beta- or alpha-emitting radionuclides for targeted therapy.

-

Rhenium-188 (188Re): Like 99mTc, 188Re is a generator-produced radionuclide, making it accessible. [188Re]Re-HYNIC-iPSMA has shown preclinical efficacy with high tumor uptake and retention.[9]

-

Lutetium-177 (177Lu): [177Lu]Lu-PSMA-617 has already been FDA-approved for treating metastatic castration-resistant prostate cancer, demonstrating the power of this therapeutic approach.[9][12] The development of [177Lu]Lu-HYNIC-iPSMA variants is a logical and promising next step.

The theranostic workflow allows for precise patient selection and personalized treatment, ensuring that only patients with confirmed PSMA-positive tumors receive the targeted radiotherapy, thereby maximizing efficacy and minimizing toxicity.

Figure 3: The theranostic workflow using HYNIC-iPSMA conjugates.

Conclusion and Future Directions

HYNIC-iPSMA conjugates represent a significant advancement in the management of prostate cancer. The diagnostic agent, [99mTc]Tc-HYNIC-iPSMA, provides a highly sensitive and specific tool for detecting PSMA-positive lesions with the convenience of a kit-based preparation and the accessibility of SPECT imaging. The true promise of this platform lies in its seamless extension to therapy. By substituting 99mTc with therapeutic radionuclides, HYNIC-iPSMA conjugates have the potential to deliver potent, targeted radiation to cancer cells while sparing healthy tissue. Further clinical trials are essential to fully realize the therapeutic potential of agents like [177Lu]Lu-HYNIC-iPSMA and [188Re]Re-HYNIC-iPSMA, which could offer new hope for patients with advanced prostate cancer.

References

- 1. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]

- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

Methodological & Application

Application Note and Detailed Protocol: 99mTc Radiolabeling of HYNIC-iPSMA TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the radiolabeling of HYNIC-iPSMA TFA (Trifluoroacetate) with Technetium-99m (99mTc). The procedure is primarily based on a convenient freeze-dried kit formulation, which simplifies the preparation of [99mTc]Tc-HYNIC-iPSMA for preclinical and clinical research.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, and its targeted imaging has become a cornerstone in the diagnosis and staging of the disease. [99mTc]Tc-HYNIC-iPSMA is a SPECT (Single Photon Emission Computed Tomography) imaging agent that offers high sensitivity and specificity for PSMA-expressing tissues. The use of 99mTc is advantageous due to its ideal physical properties, wide availability from 99Mo/99mTc generators, and cost-effectiveness compared to PET isotopes.[1][2] The HYNIC (6-hydrazinonicotinamide) chelator facilitates the stable coordination of 99mTc, often with the use of co-ligands like EDDA (Ethylenediamine-N,N'-diacetic acid) and Tricine to complete the technetium coordination sphere.[3][4][5] This kit-based formulation allows for a high radiochemical yield without the need for post-labeling purification, making it suitable for routine clinical applications.[6]

Materials and Reagents

A freeze-dried kit for the preparation of [99mTc]Tc-HYNIC-iPSMA typically contains the following components in a sterile, nitrogen-filled vial:[3][7]

-

This compound (precursor)

-

Stannous chloride dihydrate (SnCl₂) (reducing agent)

-

EDDA (co-ligand)

-

Tricine (co-ligand)

-

Mannitol or other bulking agents

Required materials not in the kit:

-

Sodium pertechnetate (B1241340) ([99mTc]NaTcO₄) solution, sterile and non-pyrogenic

-

0.2 M Phosphate (B84403) Buffer Solution (PBS), pH 7.0, sterile

-

Sterile, pyrogen-free water for injection or 0.9% NaCl

-

Heating block or boiling water bath capable of reaching 95-100°C

-

Lead-shielded vial container

-

Syringes and sterile needles

-

Dose calibrator

-

Quality control supplies (e.g., ITLC strips, HPLC system)

Experimental Protocol: Radiolabeling of HYNIC-iPSMA

This protocol outlines the reconstitution and radiolabeling process using a lyophilized kit formulation.

Step 1: Reagent Preparation and Quality Check

-

Allow the freeze-dried HYNIC-iPSMA kit vial to reach room temperature before reconstitution.

-

Obtain a sterile, non-pyrogenic elution of Sodium Pertechnetate ([99mTc]NaTcO₄) from a 99Mo/99mTc generator. Measure the activity using a calibrated dose calibrator.

-

Visually inspect all solutions for particulate matter and discoloration prior to use.

Step 2: Reconstitution of the Lyophilized Kit

-

In a sterile environment (e.g., a laminar flow hood), aseptically add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the freeze-dried HYNIC-iPSMA kit vial.[8]

-

Gently swirl the vial until the contents are completely dissolved, ensuring a clear solution is formed.

Step 3: Addition of Technetium-99m

-

Aseptically add the desired amount of [99mTc]NaTcO₄ solution (typically 555-2220 MBq in 1.0 mL) to the reconstituted kit vial.[6][8]

-

Gently mix the contents of the vial.

Step 4: Incubation

-

Place the sealed vial in a lead-shielded container.

-

Incubate the vial in a heating block or boiling water bath at 95-100°C for 10-15 minutes.[6][8]

Step 5: Cooling and Final Preparation

-

After incubation, carefully remove the vial from the heat source and allow it to cool to room temperature for approximately 15 minutes.[9]

-

The final product is an aqueous, transparent solution of [99mTc]Tc-HYNIC-iPSMA with a pH of 6.5–7.5, ready for quality control and subsequent intravenous administration.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the 99mTc radiolabeling of HYNIC-iPSMA.

| Parameter | Value | Reference |

| Reagents & Volumes | ||

| HYNIC-iPSMA Kit | 1 lyophilized vial | [7][8] |

| Reconstitution Buffer | 1.0 mL of 0.2 M PBS (pH 7.0) | [8] |

| 99mTc Activity | 555 - 2220 MBq | [6][8] |

| Volume of 99mTc | ~1.0 mL | [8] |

| Reaction Conditions | ||

| Incubation Temperature | 95 - 100°C | [6][8] |

| Incubation Time | 10 - 15 minutes | [8] |

| Quality Control | ||

| Radiochemical Purity (RCP) | > 95% | [6][9] |

| Final pH | 6.5 - 7.5 | [6] |

| Administration | ||

| Mean Injected Activity | 705 ± 70 MBq | [10] |

Quality Control

To ensure the safety and efficacy of the radiopharmaceutical, quality control must be performed to determine the radiochemical purity (RCP). This is typically achieved using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[1][6] The acceptable RCP for clinical use is typically greater than 95%.[6][9]

Common Impurities:

-

Free Pertechnetate ([99mTc]TcO₄⁻)

-

Reduced/Hydrolyzed Technetium ([99mTc]TcO₂)

Visualizations

Caption: Workflow for the 99mTc radiolabeling of HYNIC-iPSMA using a kit.

Caption: Decision-making workflow for the quality control of [99mTc]Tc-HYNIC-iPSMA.

References

- 1. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. US20200324000A1 - PSMA inhibitor derivatives for labelling with 99mTc via HYNIC, a radiopharmaceutical kit, radiopharmaceutical preparations and their use in prostate cancer diagnostics - Google Patents [patents.google.com]

- 6. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 10. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]

Application Notes and Protocols for HYNIC-iPSMA TFA SPECT/CT Imaging

This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of HYNIC-iPSMA TFA for SPECT/CT imaging in the context of prostate cancer research and clinical trials.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed on the surface of prostate cancer cells.[1][2] Technetium-99m labeled HYNIC-iPSMA is a radiopharmaceutical designed for SPECT/CT imaging, enabling the visualization of PSMA-positive lesions.[3][4][5] This imaging modality is a valuable tool in the primary staging of high-risk prostate cancer, detection of biochemical recurrence, and for restaging advanced disease.[1][6] The use of 99mTc offers advantages in terms of availability and cost-effectiveness compared to PET tracers.[7][8][9]

Experimental Protocols

Radiolabeling of HYNIC-iPSMA with Technetium-99m

The radiolabeling of HYNIC-iPSMA is typically performed using a kit-based formulation. The following protocol is a synthesis of published methods.[3][10][11][12][13]

Materials:

-

HYNIC-iPSMA freeze-dried kit

-

Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) solution

-

0.2 M Phosphate (B84403) buffer (pH 7.0)

-

Block heater or boiling water bath

-

Sterile syringes and needles

-

0.22 µm Millipore needle filter

Procedure:

-

Allow the HYNIC-iPSMA kit to reach room temperature.

-

Reconstitute the lyophilized powder in the kit vial with 1.0 mL of 0.2 M phosphate buffer (pH 7.0).[10][12]

-

Aseptically add 555-800 MBq of 99mTc-pertechnetate in approximately 1.0 mL to the vial.[10][12]

-

Gently swirl the vial to ensure complete mixing.

-

Incubate the reaction mixture in a block heater at 95-100°C for 10-20 minutes.[10][11]

-

Allow the vial to cool to room temperature.

-

Before injection, filter the final solution through a 0.22 µm Millipore needle filter.[11]

Quality Control

To ensure the safety and efficacy of the radiolabeled compound, quality control is essential to determine the radiochemical purity.

Method: Instant Thin-Layer Chromatography (ITLC) or Reversed-Phase Radio-HPLC

-

Radiochemical Purity: The radiochemical purity of 99mTc-HYNIC-iPSMA should be greater than 95%.[4][14]

-

Stability: The radiolabeled compound is stable for several hours post-preparation.[4]

Patient Preparation

Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.

Guidelines:

-

Hydration: Patients should be well-hydrated before and after the scan. It is recommended to drink between 32 and 64 ounces of water starting two hours before the appointment.[15][16] Patients should continue to drink plenty of fluids and void frequently after the scan to facilitate the clearance of the radiotracer.[17]

-

Fasting: Fasting is not required for this examination.[15][18][19]

-

Medications: Patients may continue to take their regular medications.[18][19]

-

Activity: Avoid strenuous physical activity for 24 hours prior to the appointment.[15]

-

Clothing: Wear comfortable, loose-fitting clothing without metal components.[15][16]

-

Pre-medication: If a patient is anxious or claustrophobic, an anti-anxiety medication may be considered in consultation with the referring physician.[16]

SPECT/CT Image Acquisition

Procedure:

-

Injection: Administer an intravenous injection of 650–800 MBq of 99mTc-HYNIC-iPSMA.[12]

-

Uptake Phase: The patient should rest for 1-4 hours after the injection to allow for radiotracer distribution and uptake.[11][12][20]

-

Imaging:

Data Presentation

Quantitative Imaging Parameters

The following table summarizes the typical acquisition parameters for 99mTc-HYNIC-iPSMA SPECT/CT.

| Parameter | Value | Reference |

| Radiotracer | 99mTc-HYNIC-iPSMA | [3] |

| Administered Activity | 555-800 MBq | [10][12] |

| Uptake Time | 1-4 hours | [11][12][20] |

| Scanner | Dual-head SPECT/CT | [20] |

| Collimator | Low-Energy High-Resolution (LEHR) | [20] |

| Energy Window | 140.5 keV photopeak, ±7.5% | [17] |

| Whole-Body Scan Speed | 12-16 cm/min | [17][20] |

| SPECT Matrix Size | 128 x 128 or 256 x 256 | [21][22] |

| CT Tube Voltage | 120 kV | [17][21] |

| CT Slice Thickness | 2.5 - 5 mm | [13][17] |

Dosimetry and Biodistribution

The following table presents the estimated radiation absorbed doses in various organs and the effective dose for 99mTc-HYNIC-iPSMA.

| Organ | Absorbed Dose (mGy/MBq) |

| Kidneys | 3.89E-02 |

| Spleen | 9.54E-03 |

| Liver | 1.45E-02 |

| Small Intestine | 3.27E-03 |

| Salivary Glands | 1.31E-02 |

| Effective Dose (mSv/MBq) | 4.60E-03 |

Data adapted from studies on similar 99mTc-labeled PSMA inhibitors.[23]

The biodistribution of 99mTc-HYNIC-iPSMA shows physiological uptake in the kidneys, liver, spleen, salivary glands, lacrimal glands, and intestines, with excretion primarily through the urinary system.[3][24]

Data Analysis

Image analysis is performed to identify and characterize areas of abnormal radiotracer uptake.

Qualitative Analysis:

-

Visual assessment of fused SPECT/CT images to identify focal uptake of 99mTc-HYNIC-iPSMA that is greater than the surrounding background tissue and not consistent with physiological distribution.[3]

Semi-Quantitative Analysis:

-

Standardized Uptake Value (SUV): Calculation of SUVmax and SUVmean for PSMA-positive lesions.[11]

-